5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Description
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a 5-chlorothiophen-2-yl group and at the 4-position with a carboxylic acid moiety. The molecular formula is inferred as C₈H₄ClNO₃S, with a molecular weight of 229.64 g/mol (calculated based on analogous structures).
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3S/c9-6-2-1-5(14-6)7-4(8(11)12)3-10-13-7/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTCCJSOOXRQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=C(C=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the reaction of 5-chloro-2-acetylthiophene with hydroxylamine hydrochloride to form the oxime, followed by cyclization to form the oxazole ring. The carboxylic acid group can be introduced through various methods, including oxidation of the corresponding aldehyde or esterification followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Biochemical Research Applications
Buffering Agent in Cell Cultures
One of the primary applications of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid is as a non-ionic organic buffering agent in cell cultures. It plays a crucial role in maintaining pH stability, which is essential for various cellular processes and experiments. The ability to stabilize pH levels enhances the reliability of experimental results, particularly in studies involving enzymatic reactions and cellular metabolism.
Anticoagulant Properties
Research indicates that this compound exhibits significant anticoagulant activity by inhibiting factor Xa, a key enzyme in the coagulation cascade. This inhibition is particularly relevant for developing therapeutic agents aimed at treating thromboembolic disorders such as deep vein thrombosis and pulmonary embolism. The potential for this compound to serve as a pharmaceutical intermediate or active ingredient in anticoagulant formulations is under investigation.
Medicinal Chemistry
Pharmaceutical Development
The unique structural features of this compound make it a valuable candidate in medicinal chemistry. Its combination of a chlorothiophene moiety and an oxazole ring contributes to its distinct biological activities. Researchers are exploring its potential as a lead compound for developing new drugs targeting various diseases.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5-Chlorothiophene-2-carboxylic Acid | Contains thiophene and carboxylic acid | Precursor for various derivatives |
| 3-(5-Chlorothiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxylic Acid | Methyl substitution on oxazole | Potentially altered biological activity due to methyl group |
| 5-Chloro-N-(5-thiazolyl)-1H-pyrazole-3-carboxamide | Contains thiazole and pyrazole rings | Different mechanism of action compared to oxazole compounds |
This comparative analysis highlights how the specific combination of functional groups in this compound may confer unique biological properties that warrant further exploration.
Mechanism of Action
The mechanism of action of 5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents attached to the 1,2-oxazole ring. Below is a detailed comparison based on molecular properties, substituent effects, and predicted physicochemical data.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: Electron-Rich vs. Lipophilicity: Chlorine and trifluoromethyl groups (in ) increase logP values compared to furan or unsubstituted phenyl analogs. Steric Bulk: The pyrazole substituent in introduces steric hindrance, which may reduce solubility but enhance target specificity.
Collision Cross-Section (CCS) :
- The CCS values for [M+H]+ ions correlate with molecular size and substituent bulk. For example, the pyrazole-containing compound shows a higher CCS (153.2 Ų) than the chloro-fluorophenyl analog (146.8 Ų), reflecting its larger substituent. The target compound’s CCS is expected to fall between these values due to the thiophene ring’s moderate bulk .
Heterocyclic Core Variations :
- Replacing the 1,2-oxazole core with 1,2,4-oxadiazole (as in ) introduces a more electron-deficient system, which could alter solubility, metabolic stability, and binding affinity in biological systems.
Biological Activity
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 229.64 g/mol
- CAS Number : 1368489-92-2
Synthesis
The synthesis of this compound can be achieved through various synthetic routes involving the chlorothiophene moiety and oxazole ring formation. The compound's unique structure contributes to its distinct biological properties.
Anticoagulant Properties
One of the most significant biological activities of this compound is its role as an anticoagulant. Research indicates that it effectively inhibits factor Xa, a crucial enzyme in the coagulation cascade. This inhibition suggests potential applications in developing therapeutic agents for thromboembolic disorders.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. A review of oxazole derivatives highlighted that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains including Candida albicans .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 13 | 20 mm | E. coli |
| Amoxicillin | 30 mm | S. aureus |
Case Studies
- Anticoagulant Activity : In a study focusing on anticoagulants, compounds structurally related to this compound were tested for their ability to inhibit factor Xa. The results indicated a significant reduction in thrombin generation, suggesting the compound's potential as a therapeutic agent in managing coagulation disorders.
- Antimicrobial Efficacy : A series of oxazole derivatives were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited higher potency than standard antibiotics like ampicillin and ciprofloxacin, indicating the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Methodological Answer : Synthesize analogs with variations in:
- Chlorothiophene position (e.g., 4-chloro vs. 5-chloro substitution).
- Oxazole substituents (e.g., methyl vs. carboxylic acid groups).
Test in bioassays (e.g., MIC for antimicrobial activity) and correlate with computational binding affinity scores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
